

physical characteristics of (Z)-Thiothixene-d8

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Compound of Interest

Compound Name: (Z)-Thiothixene-d8

Cat. No.: B15611539

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An In-depth Technical Guide on the Physical Characteristics of (Z)-Thiothixene-d8

Introduction

(Z)-Thiothixene is a typical antipsychotic medication belonging to the thioxanthene class, primarily used in the management of schizophrenia.[1] Its therapeutic effects are mediated through the antagonism of dopamine and serotonin receptors.[1][2] The deuterated analogue, **(Z)-Thiothixene-d8**, incorporates eight deuterium atoms in place of hydrogen. This isotopic substitution is a key strategy in modern drug development, as the greater mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may alter the metabolic profile of the drug, potentially enhancing its pharmacokinetic properties, such as a longer half-life, which could allow for less frequent dosing and a more stable plasma concentration. This guide provides a detailed overview of the known physical characteristics of **(Z)-Thiothixene-d8**, with comparative data for the non-deuterated (Z)-Thiothixene.

Quantitative Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **(Z)-Thiothixene-d8** and its non-deuterated counterpart, (Z)-Thiothixene, to facilitate a comparative analysis for research and development purposes.

Table 1: General Physical and Chemical Properties

Property	(Z)-Thiothixene-d8	(Z)-Thiothixene
Chemical Formula	C ₂₃ H ₂₁ D ₈ N ₃ O ₂ S ₂ [3]	C ₂₃ H ₂₉ N ₃ O ₂ S ₂ [1][4][5][6][7]
Molecular Weight	451.67 g/mol [3]	443.63 g/mol [4][6][7][8]
Appearance	Solid (assumed based on non-deuterated form)	White to off-white solid[8]
CAS Number	5591-45-7[3][5]	3313-26-6[1][4][6][7][8]

Table 2: Solubility Data

Solvent	(Z)-Thiothixene-d8	(Z)-Thiothixene
DMSO	Data not available in the provided search results.	≥ 10 mg/mL (22.54 mM)[8]
Water	Data not available in the provided search results.	Practically insoluble[1]
Chloroform	Data not available in the provided search results.	Very soluble[1]
In Vivo Formulations	Data not available in the provided search results.	Soluble in various formulations including: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline; 10% DMSO and 90% corn oil.[9][10]

Table 3: Thermal Properties

Property	(Z)-Thiothixene-d8	(Z)-Thiothixene
Melting Point	Data not available in the provided search results.	114-118 °C[1][11]
Boiling Point	Data not available in the provided search results.	599 °C at 760 mmHg[11]

Experimental Protocols

While specific, published experimental protocols for the determination of the physical characteristics of **(Z)-Thiothixene-d8** are not available, the following sections describe standard, widely accepted methodologies that are appropriate for the physical characterization of deuterated pharmaceutical compounds.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. A sharp melting range is characteristic of a pure substance.

Protocol:

- **Sample Preparation:** A small quantity of crystalline **(Z)-Thiothixene-d8** is placed on a clean, dry surface and crushed into a fine powder. The open end of a glass capillary tube is then pressed into the powder.
- **Packing the Sample:** The capillary tube is inverted and tapped gently on a hard surface to cause the powder to fall to the sealed end. This process is repeated until a packed column of the solid with a height of 2-3 mm is obtained.
- **Apparatus Setup:** The packed capillary tube is inserted into the heating block of a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure that the temperature of the heating block and the sample are in equilibrium.
- **Data Recording:** The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as this temperature range.

Determination of Solubility

The equilibrium solubility of a compound in a specific solvent is a critical parameter for drug formulation and development. The shake-flask method is considered the gold standard for

determining thermodynamic solubility.

Protocol:

- **Sample Preparation:** An amount of **(Z)-Thiothixene-d8** in excess of its expected solubility is added to a known volume of the solvent of interest (e.g., DMSO, water, chloroform) in a sealed, inert vial.
- **Equilibration:** The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24 to 48 hours) to ensure that the solution has reached equilibrium with the undissolved solid.
- **Phase Separation:** After equilibration, the suspension is removed from the shaker and allowed to stand, or is centrifuged, to facilitate the separation of the undissolved solid from the saturated supernatant.
- **Sample Analysis:** A precise volume of the clear supernatant is carefully withdrawn, ensuring no solid particles are transferred. The sample is then appropriately diluted.
- **Quantification:** The concentration of the dissolved **(Z)-Thiothixene-d8** in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric detection.
- **Calculation:** The solubility is then calculated and typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (M).

Visualizations

Experimental Workflow

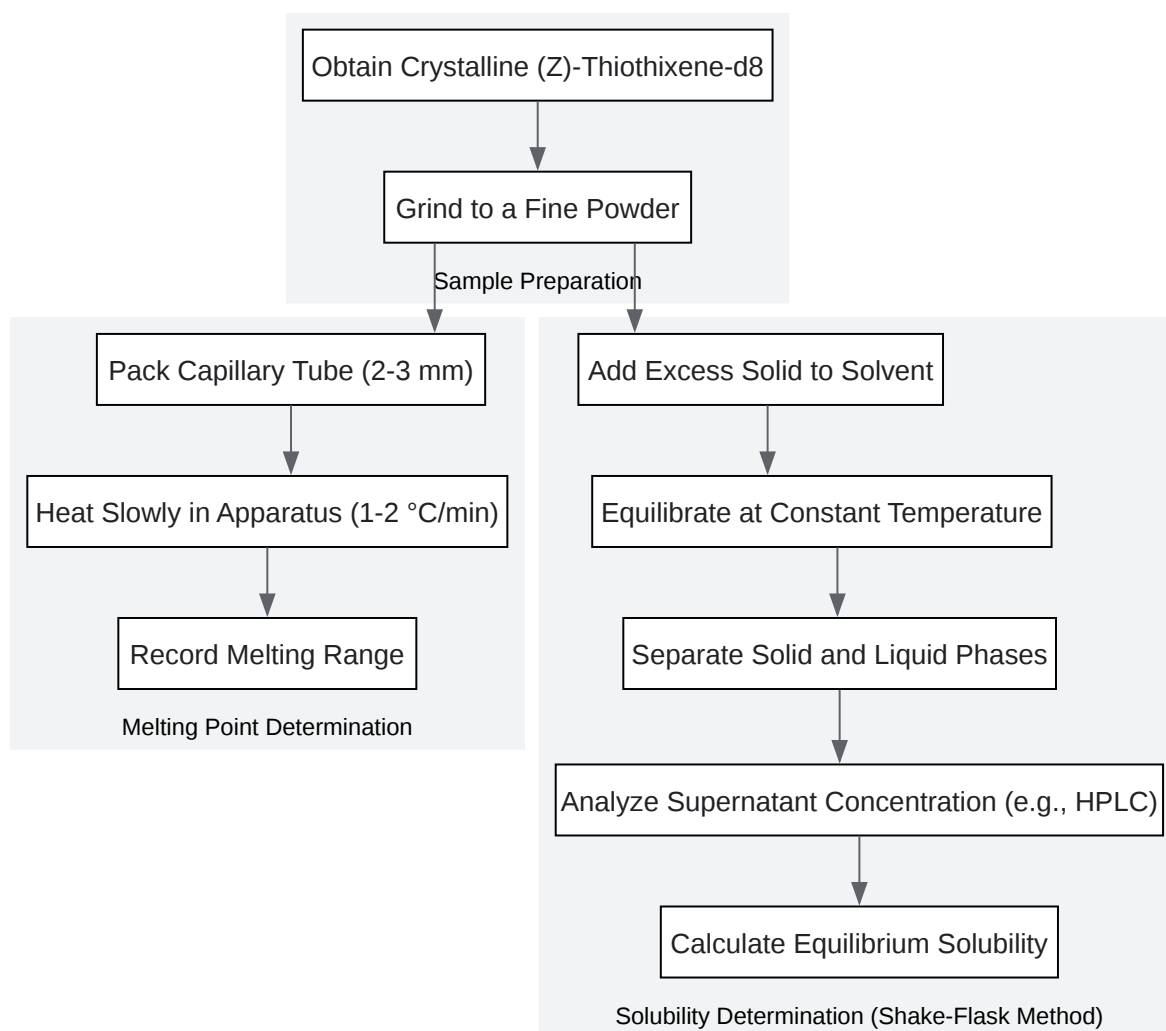


Figure 1: General Experimental Workflow for Physical Characterization

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Caption: Figure 1: A generalized experimental workflow for the determination of the melting point and solubility of a solid pharmaceutical compound such as **(Z)-Thiothixene-d8**.

Signaling Pathway

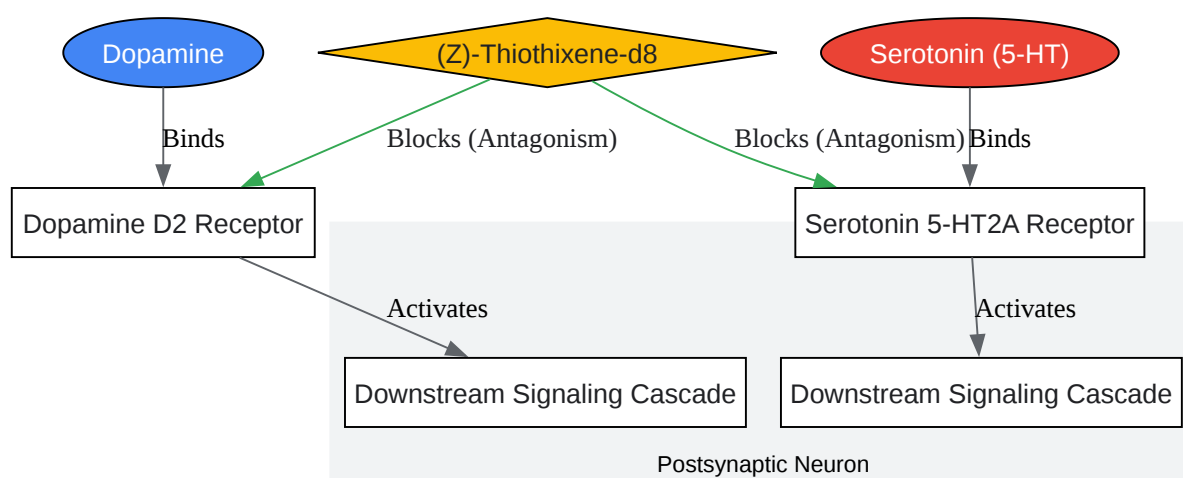


Figure 2: Simplified Mechanism of Action of Thiothixene

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Caption: Figure 2: A simplified schematic of the signaling pathway illustrating the primary mechanism of action of **(Z)-Thiothixene-d8** as an antagonist of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.

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